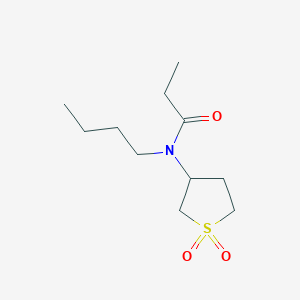![molecular formula C19H13NO4 B2692576 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid CAS No. 2022152-71-0](/img/structure/B2692576.png)
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid (HPBPC) has a rigid linear structure of biphenylpyridine with a carboxylic acid at the end of benzene rings . It is a molecular salt structure .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5-(3′,4′-dicarboxylphenoxy)-isophthalic acid and 4,4′-bis(pyrid-4-yl)biphenyl. These are added to water in a Teflon-lined autoclave. The mixture is heated at 413 K for 5 days and then slowly cooled down to room temperature. The colorless crystals are then collected .Molecular Structure Analysis
The asymmetric unit contains one 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium cation, one 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate anion, and one free water molecule . The bond lengths and angles are within the expected ranges .Chemical Reactions Analysis
The monocation donates and accepts hydrogen bonds . More detailed information about the chemical reactions involving this compound may be found in the referenced papers .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid has been utilized in synthesizing aromatic poly(amide–imide)s. These polymers, characterized by FT-IR and NMR spectroscopies, demonstrate good solubility in polar aprotic solvents and high thermal stability (Behniafar & Banihashemi, 2004).
Metal–Organic Frameworks (MOFs)
This compound forms the basis of a three-dimensional microporous metal–organic framework when reacted with copper(II) nitrate. This framework exhibits significant CO2 adsorption capacities, highlighting its potential in gas storage and sequestration applications (Wang et al., 2017).
Luminescence Sensing and Photocatalytic Activities
In coordination polymers, this compound contributes to the luminescence sensing of ions and antibiotics, as well as photocatalytic degradation of dyes. This indicates its potential in environmental monitoring and purification processes (Xue et al., 2021).
Synthesis of Biphenyl Ester Derivatives
This compound is integral to the synthesis of biphenyl ester derivatives, which have applications in pharmaceutical research, particularly in the development of tyrosinase inhibitors (Kwong et al., 2017).
Gas Adsorption and MOF Structure Diversity
Research also focuses on the gas adsorption properties of MOFs derived from this compound, exploring their structural diversity and potential as CO2 sorbents (Gould et al., 2017).
Fluorescence Properties
Studies on the fluorescence properties of pyridine dicarboxylic acid derivatives, including this compound, highlight their applications in organic light-emitting devices and medical diagnosis (Gu et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSJVXVYUXFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)






![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)